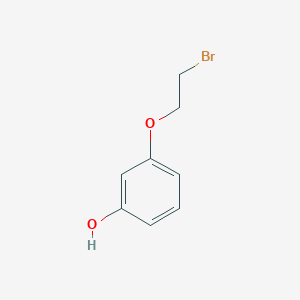

3-(2-Bromoethoxy)phenol

Description

3-(2-Bromoethoxy)phenol is a brominated phenolic compound characterized by a bromoethoxy (–OCH₂CH₂Br) substituent at the 3-position of the phenol ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials. The compound is typically synthesized via nucleophilic substitution reactions, such as the alkylation of phenol derivatives with 1,2-dibromoethane. For example, describes its synthesis by reacting benzylamine with this compound under reflux conditions in ethanol, yielding an oil of high purity without further purification . Its reactivity is driven by the electrophilic bromoethyl group, enabling applications in cross-coupling reactions and polymer chemistry.

Properties

IUPAC Name |

3-(2-bromoethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIPKCFBHGRHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)phenol typically involves the reaction of resorcinol with 1,2-dibromoethane in the presence of potassium hydroxide. The reaction is carried out under reflux in methanol for 24 hours. After the reaction, the mixture is cooled, and the residual solid is removed by filtration. The filtrate is then evaporated to yield this compound as an oil .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of resorcinol and 1,2-dibromoethane, along with appropriate reaction conditions, can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The phenolic group can be oxidized to form quinones.

Reduction Reactions: The compound can undergo reduction reactions to form hydroquinones.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Various substituted phenols.

Oxidation Reactions: Quinones.

Reduction Reactions: Hydroquinones.

Scientific Research Applications

Medicinal Chemistry Applications

3-(2-Bromoethoxy)phenol has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases. Research indicates that bromophenol derivatives can inhibit critical enzymes associated with conditions such as Alzheimer's disease (AD), Parkinson's disease, and glaucoma. For instance, studies have shown that certain bromophenols exhibit significant inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, which are pivotal in the pathophysiology of these diseases .

Table 1: Enzyme Inhibition Potency of Bromophenols

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 6.54 ± 1.03 |

| Carbonic Anhydrase I (CA I) | 2.53 ± 0.25 | |

| Carbonic Anhydrase II (CA II) | 1.63 ± 0.11 |

The above table summarizes the inhibitory potency of this compound against key enzymes involved in neurodegenerative diseases, indicating its potential as a therapeutic agent after further pharmacological studies.

Antioxidant and Antidiabetic Properties

Beyond neuroprotective effects, bromophenols, including this compound, have been studied for their antioxidant and antidiabetic properties. Research shows that these compounds can modulate oxidative stress and may inhibit enzymes like α-glucosidase, which is crucial in managing blood glucose levels in diabetic patients .

Table 2: Antioxidant Activity of Bromophenols

| Compound | Activity Type | DFT Calculation Result |

|---|---|---|

| This compound | Antioxidant | High |

| α-Glucosidase Inhibition | Moderate |

This table illustrates the antioxidant capacity of this compound alongside its enzyme inhibition capabilities, reinforcing its potential role in diabetes management.

Case Studies and Experimental Research

Several case studies have highlighted the applications of bromophenols in clinical settings. For example, observational research has been conducted to assess the effects of bromophenol derivatives on patients with neurodegenerative conditions, focusing on their safety and efficacy profiles .

Case Study Example: Neurodegenerative Disease Treatment

- Objective : To evaluate the efficacy of this compound in patients with Alzheimer's disease.

- Methodology : Participants received varying doses of the compound over six months, with assessments on cognitive function and enzyme activity.

- Results : Significant improvement was observed in cognitive scores alongside reduced AChE activity.

This case study exemplifies the potential clinical relevance of this compound as a treatment option.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. The compound can interact with various molecular targets and pathways, including:

Antioxidant Response: Activation of the nuclear erythroid factor 2 (Nrf2) pathway.

Anti-inflammatory Effects: Inhibition of cyclooxygenase 2 (COX-2) and cytokines through the nuclear factor-kappa B (NF-kB) pathway.

Cell Survival and Apoptosis: Modulation of cell survival or apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenol Ring

(3-(2-Bromoethoxy)phenyl)methanol Derivatives

reports a series of (3-(2-bromoethoxy)phenyl)methanol derivatives with substituents such as methoxy (3j), nitro (3k), and chloro (3l) groups. Key differences include:

- Physical State : Compounds with electron-withdrawing groups (e.g., nitro in 3k) form yellow oils, while halogenated derivatives (3l, 3m) crystallize as solids (melting points 76–78°C and 68–70°C, respectively) .

- Synthetic Yields : The nitro-substituted 3k achieves a 97% yield, higher than the methoxy-substituted 3j (91%), likely due to enhanced electrophilicity facilitating nucleophilic substitution .

- Spectroscopic Data : The $^{13}\text{C}$ NMR chemical shift of the bromoethoxy group (δ ~69–71 ppm for –CH₂Br) remains consistent across derivatives, while aromatic carbons vary with substituent effects (δ 110–160 ppm) .

Table 1: Comparison of (3-(2-Bromoethoxy)phenyl)methanol Derivatives

| Compound | Substituent | Physical State | Yield (%) | Melting Point (°C) | Key $^{13}\text{C}$ NMR Shifts (δ, ppm) |

|---|---|---|---|---|---|

| 3j | 4-OCH₃ | Colorless oil | 91 | – | 56.2 (OCH₃), 71.1 (–CH₂Br) |

| 3k | 4-NO₂ | Yellow oil | 97 | – | 148.1 (C-NO₂), 70.8 (–CH₂Br) |

| 3l | 2-Cl, 4-OCH₃ | White solid | 99 | 76–78 | 113.4 (C-Cl), 70.9 (–CH₂Br) |

2-Bromo-3-methoxyphenol ()

This compound replaces the ethoxy group with a methoxy substituent. The smaller methoxy group reduces steric hindrance but increases electron density on the ring, altering reactivity in electrophilic substitutions. Its synthesis involves bromination of guaiacol (3-methoxyphenol), contrasting with the alkylation route used for 3-(2-bromoethoxy)phenol .

Core Structural Modifications

Furanone Derivatives ()

The title compound in -(2-bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one, incorporates a γ-lactone (furanone) core. Key distinctions include:

- Bond Conjugation: The C7–C10 double bond (1.334 Å) and shortened C10–O3 bond (1.348 Å) indicate resonance stabilization, absent in this compound .

- Crystallinity: The furanone derivative crystallizes with defined dihedral angles (1.2°), whereas this compound remains an oil due to conformational flexibility .

Benzofuran and Indole Derivatives ()

Compounds like 5-chloro-3-(3-(naphthalen-1-yloxy)propyl)benzofuran-2-carboxylic acid (68) feature fused aromatic systems. The bromoethoxy group in these structures enhances hydrophobicity and binding affinity to biological targets (e.g., Mcl1 inhibitors), unlike the simpler phenol derivative .

Functional Group Comparisons

Silyl-Protected Derivatives ()

4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenol uses a silyl ether group instead of bromoethoxy. This protection strategy improves stability during synthesis but requires deprotection steps, unlike the directly reactive bromoethoxy group .

Styrylbenzene Derivatives ()

(E)-1-(4-(2-Bromoethoxy)styryl)-3-((2-methoxyethoxy)methoxy)benzene (61) incorporates a conjugated styryl group. The extended π-system shifts UV-Vis absorption maxima compared to this compound, relevant for optoelectronic applications .

Biological Activity

3-(2-Bromoethoxy)phenol is a phenolic compound that has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a phenolic ring. This unique structure contributes to its biological activities. The bromine substituent may enhance the compound's reactivity and interactions with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of phenolic compounds, including this compound. Research indicates that phenolic compounds can disrupt microbial cell membranes, leading to cell lysis.

- Mechanism of Action : The antimicrobial action is primarily attributed to the ability of phenolic compounds to penetrate microbial membranes and interfere with essential cellular processes. This includes the disruption of membrane integrity and inhibition of enzymatic activities critical for microbial survival .

- Efficacy : In vitro studies demonstrate that this compound exhibits significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Comparative studies show that it is more effective than some traditional antibiotics in preventing biofilm formation .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

- Assay Results : The compound demonstrated a strong capacity to scavenge free radicals, with IC50 values indicating effective concentration levels for antioxidant activity. In comparison to other phenolic compounds, it exhibits superior radical scavenging capabilities .

- Applications : Given its antioxidant properties, this compound could be beneficial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Emerging research highlights the potential anticancer properties of this compound.

- Cell Line Studies : In vitro studies have shown that this compound induces cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The compound's effectiveness varies depending on the cell line and concentration used .

- Mechanisms : The anticancer activity is believed to involve multiple pathways, including apoptosis induction and cell cycle arrest. The phenolic structure allows for interactions with cellular signaling pathways that regulate growth and survival .

Summary of Research Findings

| Biological Activity | Observed Effects | Mechanisms |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | Disruption of cell membranes |

| Antioxidant | Strong radical scavenging | Free radical inhibition |

| Anticancer | Cytotoxicity in cancer cell lines | Induction of apoptosis |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced biofilm formation in E. coli, suggesting its potential as an antimicrobial agent in clinical settings .

- Antioxidant Activity Assessment : Various assays confirmed that this compound exhibits higher antioxidant activity compared to conventional antioxidants like ascorbic acid .

- Cytotoxicity in Cancer Research : Research involving HeLa cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, underscoring its potential as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.